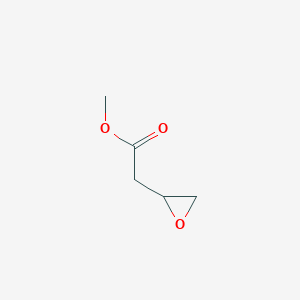![molecular formula C11H13NO2 B3383624 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one CAS No. 444815-09-2](/img/structure/B3383624.png)
1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one
Overview
Description
“1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 g/mol. This compound is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes “1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one”, can be achieved through various methods. One such method involves the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The pyrrolidine ring in “1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one” is a five-membered nitrogen-containing ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, such as “1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Antimicrobial Activity
Pyrrolidin-2-one derivatives, which include “1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Activity
Alkylaminophenol compounds, a class that includes “1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one”, have been frequently used in cancer treatment . The diversity of cancer species has led to these biologically active compounds being used as pharmaceutical ingredients .
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
These compounds have also been found to have antidepressant activity . This suggests they could be used in the development of new treatments for depression.
Anticonvulsant Activity
Pyrrolidin-2-one derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Antioxidant Activity
A study found that some pyrrolidin-2-one derivatives exhibit antioxidant activities . Antioxidants are extensively studied for their capacity to protect organisms and decrease oxidative stress during any cell injury .
Synthesis of Chemical and Pharmaceuticals Intermediates
“1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one” has many applications in the synthesis of chemical and pharmaceuticals intermediates . This makes it a valuable compound in the field of medicinal chemistry.
Industrial Applications
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids . They also have applications in the cosmetic industry and biomedical field .
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-ones, which this compound is a derivative of, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .
Mode of Action
It is known that pyrrolidin-2-ones can interact with various biological targets due to their inherently rich reactivity .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolidin-2-ones and their derivatives have various significant biological activities .
properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-3-1-4-10(7-9)12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPQVLWWIKHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261583 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444815-09-2 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444815-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


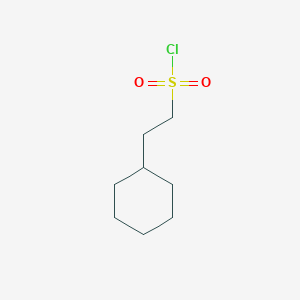
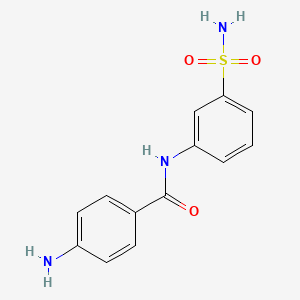

![3-[(Pentafluorophenyl)carbamoyl]propanoic acid](/img/structure/B3383581.png)

![7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol](/img/structure/B3383594.png)
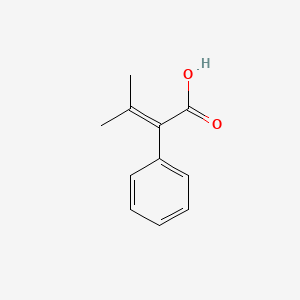
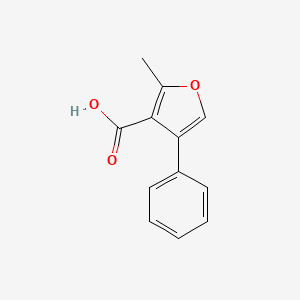
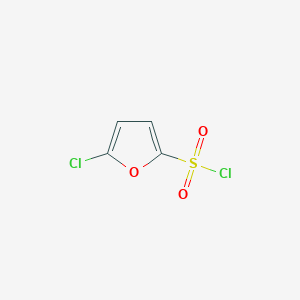
![4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid](/img/structure/B3383617.png)
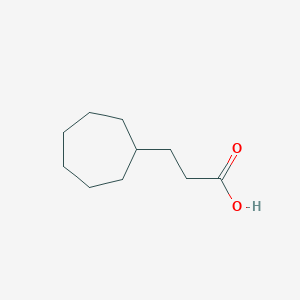
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3383635.png)
